2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid
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Overview
Description
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C15H21NO2 It is a derivative of benzoic acid, featuring a piperidine ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid typically involves the reaction of 3,5-dimethylpiperidine with a benzoic acid derivative. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the piperidine and benzoic acid moieties. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or alkanes derived from the carboxylic acid group.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)methylbenzoic acid
- 2-(Methylpiperidin-1-yl)methylbenzoic acid
- 2-(Dimethylamino)methylbenzoic acid
Uniqueness
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid is unique due to the presence of two methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity compared to similar compounds.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-7-12(2)9-16(8-11)10-13-5-3-4-6-14(13)15(17)18/h3-6,11-12H,7-10H2,1-2H3,(H,17,18) |
InChI Key |
NMVAWPXCSGVDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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